KRAS inhibitor-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

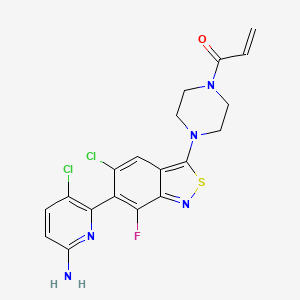

C19H16Cl2FN5OS |

|---|---|

Molecular Weight |

452.3 g/mol |

IUPAC Name |

1-[4-[6-(6-amino-3-chloro-2-pyridinyl)-5-chloro-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C19H16Cl2FN5OS/c1-2-14(28)26-5-7-27(8-6-26)19-10-9-12(21)15(16(22)17(10)25-29-19)18-11(20)3-4-13(23)24-18/h2-4,9H,1,5-8H2,(H2,23,24) |

InChI Key |

MOIGORLHBXDEMI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=N4)N)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KRAS G12C Inhibitor-12: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, serves as a critical molecular switch in cellular signaling pathways that govern cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers. The specific G12C mutation, where glycine is substituted by cysteine at codon 12, renders the KRAS protein constitutively active by impairing GTP hydrolysis, leading to uncontrolled cell proliferation. For many years, KRAS was considered an "undruggable" target due to its smooth surface and high affinity for GTP. However, the discovery of a cryptic allosteric pocket, known as the Switch-II pocket (S-IIP), which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant, has paved the way for the development of specific covalent inhibitors.

This technical guide provides a detailed examination of the mechanism of action of KRAS G12C inhibitor-12 (also referred to as AA12), a specific covalent inhibitor of this mutant oncoprotein. We will delve into its molecular interactions, its impact on downstream signaling cascades, and the experimental methodologies used for its characterization.

The Covalent Inhibition of KRAS G12C

KRAS G12C inhibitor-12 belongs to a class of compounds that irreversibly bind to the mutant KRAS G12C protein.[1] This inhibitory action is highly specific to the G12C mutant because it relies on the unique cysteine residue introduced by the mutation.[1] Wild-type KRAS, which has a glycine at position 12, is not susceptible to this inhibitor.[1]

The mechanism of inhibition can be broken down into two key steps:

-

Reversible Binding: The inhibitor initially forms a non-covalent bond with the Switch-II pocket of the GDP-bound (inactive) KRAS G12C protein. This pocket is transiently accessible, and the inhibitor's chemical structure is designed to fit into this allosteric site.

-

Irreversible Covalent Bonding: Once positioned within the Switch-II pocket, the inhibitor's reactive group, typically an acrylamide warhead, forms a covalent bond with the thiol group of the cysteine at position 12. This irreversible binding locks the KRAS G12C protein in its inactive GDP-bound state.[2][3]

By trapping the oncoprotein in an inactive conformation, KRAS G12C inhibitor-12 prevents the exchange of GDP for GTP, a crucial step for KRAS activation.[2][4] Consequently, the inhibitor effectively blocks the interaction of KRAS G12C with its downstream effector proteins, thereby abrogating the oncogenic signaling that drives tumor growth.[1]

Impact on Downstream Signaling Pathways

The constitutive activation of KRAS G12C leads to the persistent stimulation of multiple downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to cell proliferation, survival, and differentiation.[2]

KRAS G12C inhibitor-12, by inactivating the mutant KRAS protein, leads to the suppression of these downstream cascades. The inhibition of the MAPK pathway is a primary consequence, resulting in decreased phosphorylation of MEK and ERK.[5][6] This blockade of MAPK signaling is a key factor in the anti-proliferative effects of the inhibitor. Similarly, the PI3K-AKT-mTOR pathway can also be attenuated, contributing to the induction of apoptosis and inhibition of cell growth.

Quantitative Data Summary

The efficacy of KRAS G12C inhibitors is quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for representative KRAS G12C inhibitors to provide a comparative overview of their potency. While specific IC50 values for "inhibitor-12" across a wide range of cell lines are found within large screening datasets like the Genomics of Drug Sensitivity in Cancer (GDSC) database, the data for clinically advanced inhibitors are more extensively published.[7]

Table 1: Biochemical Activity of KRAS G12C Inhibitors

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |

| ARS-1620 | In vitro RAS signaling | KRAS G12C | 120 | [8] |

| Adagrasib (MRTX849) | Cell Proliferation (MIAPACA2) | KRAS G12C | 4.7 | [3] |

Table 2: Cellular Activity of KRAS G12C Inhibitors in Mutant Cell Lines

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| Sotorasib (AMG-510) | NCI-H358 (NSCLC) | 0.007 | [9] |

| Sotorasib (AMG-510) | MIA PaCa-2 (Pancreatic) | 0.004 | [9] |

| Sotorasib (AMG-510) | SW837 (Colorectal) | 0.032 | [9] |

Experimental Protocols

The characterization of KRAS G12C inhibitors like inhibitor-12 involves a suite of biochemical and cell-based assays to determine their binding affinity, inhibitory potency, and effects on cellular signaling and viability.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay

This assay is designed to identify inhibitors that lock KRAS G12C in its GDP-bound state by preventing nucleotide exchange.

Principle: The assay measures the displacement of a fluorescently labeled GDP analog by GTP, which is facilitated by a guanine nucleotide exchange factor (GEF) like SOS1. Inhibition of this process by a compound results in a decreased FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of purified, GDP-loaded KRAS G12C protein.

-

Prepare solutions of the GEF SOS1 and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).

-

Prepare a dilution series of the test inhibitor (e.g., KRAS G12C inhibitor-12) in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add the KRAS G12C protein and the test inhibitor at various concentrations.

-

Initiate the exchange reaction by adding SOS1 and the fluorescently labeled GTP.

-

Incubate the plate at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal at appropriate wavelengths. The signal is proportional to the amount of fluorescent GTP bound to KRAS G12C.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blotting for Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways, providing a direct measure of the inhibitor's effect on downstream signaling.

Protocol:

-

Cell Culture and Treatment:

-

Culture KRAS G12C mutant cells (e.g., NCI-H358) to 70-80% confluency.

-

Treat the cells with varying concentrations of KRAS G12C inhibitor-12 for a specified time.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated and total ERK, AKT, and S6 ribosomal protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed KRAS G12C mutant cells in a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with a serial dilution of KRAS G12C inhibitor-12.

-

-

Incubation:

-

Incubate the cells for 72 hours.

-

-

Lysis and Signal Detection:

-

Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Normalize the data to untreated controls and plot the results as a dose-response curve to determine the IC50 value.

-

Mechanisms of Resistance

Despite the initial efficacy of KRAS G12C inhibitors, both intrinsic and acquired resistance can emerge. Understanding these mechanisms is crucial for the development of next-generation inhibitors and combination therapies.

-

Feedback Reactivation: Inhibition of KRAS G12C can lead to a feedback loop that stimulates receptor tyrosine kinases (RTKs), resulting in the reactivation of wild-type RAS (HRAS and NRAS) and subsequent MAPK pathway signaling, bypassing the inhibited KRAS G12C.[10]

-

Bypass Signaling: Cancer cells can develop resistance by upregulating parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, to maintain proliferation and survival.[10]

-

Secondary KRAS Mutations: The acquisition of additional mutations in the KRAS gene can prevent the inhibitor from binding effectively or lock KRAS in a GTP-bound state.

Conclusion

KRAS G12C inhibitor-12, as a representative covalent inhibitor, exemplifies a groundbreaking therapeutic strategy for cancers harboring this specific mutation. Its mechanism of action, centered on the irreversible binding to the mutant cysteine residue in the Switch-II pocket, effectively locks the oncoprotein in an inactive state and suppresses downstream oncogenic signaling. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of this important class of targeted therapies. As research progresses, a deeper understanding of resistance mechanisms will be pivotal in designing rational combination strategies to enhance the durability of clinical responses to KRAS G12C inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 5. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivochem.com [invivochem.com]

- 7. JCI Insight - YAP/TAZ mediates resistance to KRAS inhibitors through inhibiting proapoptosis and activating the SLC7A5/mTOR axis [insight.jci.org]

- 8. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

The Dawn of a New Era in Oncology: A Technical Guide to the Discovery and Development of KRAS G12C Inhibitors

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy, a holy grail for researchers and a source of frustration for clinicians. This paradigm has been shattered with the advent of KRAS G12C inhibitors, marking a pivotal moment in precision oncology. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of these groundbreaking therapeutics, tailored for researchers, scientists, and drug development professionals.

The KRAS protein is a small GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to a constitutively active protein that promotes uncontrolled cell proliferation.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2][3] This specific mutation introduces a reactive cysteine residue, creating a unique opportunity for targeted covalent inhibition.[1]

A Historical Breakthrough: From "Undruggable" to Druggable

The journey to targeting KRAS has been a long and arduous one. For over three decades, the high affinity of KRAS for GTP and the lack of discernible binding pockets on its surface made direct inhibition seem impossible.[4][5] A seminal breakthrough occurred in 2013 when the Shokat lab identified a novel allosteric pocket, termed the switch-II pocket (S-IIP), on the surface of the KRAS G12C mutant protein.[6][7] This discovery, enabled by a disulfide-fragment-based screening approach, revealed that small molecules could covalently bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state.[6][7] This groundbreaking work laid the foundation for the development of the first generation of clinically successful KRAS G12C inhibitors.

The timeline of this remarkable development is a testament to the perseverance of the scientific community:

-

1982: The KRAS oncogene is identified.[8]

-

2013: The Shokat Laboratory discovers the switch-II pocket on KRAS G12C, demonstrating its druggability.[6][7]

-

2021: The U.S. Food and Drug Administration (FDA) grants accelerated approval to sotorasib (AMG 510), the first-in-class KRAS G12C inhibitor.[4][9]

-

2022: Adagrasib (MRTX849) receives accelerated FDA approval, further expanding the therapeutic options for patients with KRAS G12C-mutated cancers.[9]

Mechanism of Action: Covalent Inhibition of the "Off" State

KRAS G12C inhibitors are small molecules that selectively and irreversibly bind to the cysteine residue of the G12C mutant.[2] This covalent interaction occurs when KRAS is in its inactive, GDP-bound conformation.[10] By forming this permanent bond, the inhibitors trap KRAS G12C in the "off" state, preventing the exchange of GDP for GTP, a crucial step for its activation.[10] This, in turn, blocks the interaction of KRAS with its downstream effector proteins, most notably RAF, thereby inhibiting the aberrant signaling through the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK) that drives tumor growth and proliferation.[2][10]

References

- 1. benchchem.com [benchchem.com]

- 2. AlphaLISA KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. aurorabiolabs.com [aurorabiolabs.com]

- 8. Collection - Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - Analytical Chemistry - Figshare [figshare.com]

- 9. aurorabiolabs.com [aurorabiolabs.com]

- 10. benchchem.com [benchchem.com]

Synthesis Protocol for Novel KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of small molecules that can covalently target the cysteine residue in the G12C mutant of KRAS has revolutionized the landscape of cancer therapy for a previously "undruggable" target. This technical guide provides an in-depth overview of the synthesis, evaluation, and mechanism of action of novel KRAS G12C inhibitors, focusing on recently developed chemical scaffolds that demonstrate high potency and selectivity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Core Synthetic Strategies for Novel Scaffolds

The development of novel KRAS G12C inhibitors has moved beyond the initial scaffolds of Sotorasib and Adagrasib. This section details the synthetic protocols for two promising new classes of inhibitors: quinoline-piperazine and 6,8-difluoroquinazoline derivatives.

Table 1: Comparative Quantitative Data of Novel KRAS G12C Inhibitors

| Compound ID | Scaffold | Target | IC50 (NCI-H358 p-ERK) | Oral Bioavailability (F%) | Reference |

| Compound 19 | 6,8-difluoroquinazoline | KRAS G12C | 0.5 nM | 60.7% (mouse) | [1] |

| Compound 20 | 6,8-difluoroquinazoline | KRAS G12C | 0.5 nM | 40.8% (mouse) | [1] |

| LLK10 | Quinazoline | KRAS G12C | ~120 nM (H358 cell viability) | Not Reported | [2] |

| KS-19 | Quinazoline | KRAS G12C | 460-870 nM (cell viability) | Not Reported | [3] |

| 143D | Tetrahydronaphthyridine | KRAS G12C | Low nM | Not Reported |

Experimental Protocols

General Synthesis of Quinoline-Piperazine Scaffolds

This protocol outlines a general strategy for the synthesis of KRAS G12C inhibitors featuring a quinoline-piperazine core, a scaffold known for its favorable pharmacological properties.

Step 1: Synthesis of the Quinoline Core

-

Reaction: Friedländer annulation.

-

Starting Materials: 2-aminobenzaldehyde derivative and a ketone containing an α-methylene group.

-

Reagents: L-proline (as a catalyst), ethanol (as a solvent).

-

Procedure:

-

Dissolve the 2-aminobenzaldehyde derivative and the ketone in ethanol.

-

Add L-proline to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the quinoline core.

-

Step 2: Functionalization of the Quinoline Core

-

Reaction: Nucleophilic aromatic substitution (SNAr).

-

Starting Materials: The synthesized quinoline core and a suitable piperazine derivative.

-

Reagents: A strong base (e.g., sodium hydride), and a polar aprotic solvent (e.g., DMF).

-

Procedure:

-

Suspend the quinoline core in DMF and cool to 0°C.

-

Add sodium hydride portion-wise and stir for 30 minutes.

-

Add the piperazine derivative and allow the reaction to warm to room temperature, stirring for 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to obtain the quinoline-piperazine intermediate.

-

Step 3: Acrylamide Warhead Installation

-

Reaction: Amide coupling.

-

Starting Materials: The quinoline-piperazine intermediate and acryloyl chloride.

-

Reagents: A non-nucleophilic base (e.g., triethylamine) and an aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the quinoline-piperazine intermediate in dichloromethane and cool to 0°C.

-

Add triethylamine, followed by the dropwise addition of acryloyl chloride.

-

Stir the reaction at 0°C for 2-3 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the final product by preparative HPLC.

-

General Synthesis of 6,8-difluoroquinazoline Scaffolds

This protocol describes a synthetic route to a novel class of KRAS G12C inhibitors based on a 6,8-difluoroquinazoline core, which has shown exceptional potency.[1]

Step 1: Synthesis of the 6,8-difluoroquinazoline Core

-

Reaction: Cyclocondensation.

-

Starting Materials: 2-amino-3,5-difluorobenzonitrile and a suitable orthoester.

-

Reagents: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a high-boiling solvent (e.g., toluene).

-

Procedure:

-

Combine 2-amino-3,5-difluorobenzonitrile and the orthoester in toluene.

-

Add p-toluenesulfonic acid and heat the mixture to reflux with a Dean-Stark apparatus to remove the alcohol byproduct.

-

After completion (monitored by GC-MS), cool the reaction and remove the solvent in vacuo.

-

The crude product is often used in the next step without further purification.

-

Step 2: Introduction of the Linker Moiety

-

Reaction: SNAr reaction at the 4-position of the quinazoline ring.

-

Starting Materials: The 6,8-difluoroquinazoline core and a Boc-protected amino alcohol.

-

Reagents: A base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

-

Procedure:

-

Dissolve the quinazoline core and the Boc-protected amino alcohol in acetonitrile.

-

Add potassium carbonate and heat the mixture to 80°C for 8-12 hours.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the product by column chromatography.

-

Step 3: Deprotection and Acrylamide Formation

-

Reaction: Boc deprotection followed by amide coupling.

-

Starting Materials: The product from Step 2 and acryloyl chloride.

-

Reagents: Trifluoroacetic acid (TFA) for deprotection, and a base like DIPEA for the subsequent coupling.

-

Procedure:

-

Dissolve the Boc-protected intermediate in dichloromethane and add TFA. Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting amine salt in dichloromethane, cool to 0°C, and add DIPEA followed by acryloyl chloride.

-

Work-up and purify as described for the quinoline-piperazine scaffold to yield the final inhibitor.

-

Biochemical and Cellular Evaluation Protocols

SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP in KRAS G12C, which is a key step in its activation.[4][5]

-

Principle: A fluorescently labeled GDP analog (e.g., mant-GDP) is pre-loaded onto KRAS G12C. The addition of the guanine nucleotide exchange factor (GEF) SOS1 and excess GTP will displace the fluorescent GDP, leading to a decrease in fluorescence. Inhibitors that lock KRAS G12C in the GDP-bound state will prevent this exchange, resulting in a stable fluorescence signal.

-

Materials:

-

Recombinant human KRAS G12C protein

-

Recombinant human SOS1 catalytic domain

-

Mant-GDP

-

GTP solution

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

-

Test inhibitors

-

-

Procedure:

-

In a 384-well plate, add the test inhibitor at various concentrations.

-

Add KRAS G12C pre-loaded with mant-GDP to each well.

-

Incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding a mixture of SOS1 and GTP.

-

Monitor the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm).

-

Calculate the initial rate of nucleotide exchange for each inhibitor concentration and determine the IC50 value.

-

Cellular Phospho-ERK (p-ERK) Inhibition Assay

This cell-based assay determines the ability of an inhibitor to block the downstream signaling of KRAS G12C by measuring the phosphorylation of ERK, a key protein in the MAPK pathway.[6]

-

Principle: KRAS G12C constitutively activates the MAPK pathway, leading to elevated levels of phosphorylated ERK (p-ERK). Effective inhibitors will reduce the levels of p-ERK in KRAS G12C-mutant cells.

-

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

KRAS wild-type cell line for selectivity testing (e.g., A549)

-

Cell culture medium and supplements

-

Test inhibitors

-

Lysis buffer

-

Antibodies: anti-p-ERK1/2, anti-total-ERK1/2

-

Detection system (e.g., Western blot or ELISA-based)

-

-

Procedure:

-

Seed KRAS G12C mutant and wild-type cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor for 2-4 hours.

-

Lyse the cells and quantify the total protein concentration.

-

Analyze the levels of p-ERK and total ERK in the cell lysates using Western blotting or a quantitative immunoassay (e.g., AlphaLISA).

-

Normalize the p-ERK signal to the total ERK signal.

-

Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 value.

-

In Vivo Efficacy Evaluation

Mouse Xenograft Models

Subcutaneous xenograft models using human cancer cell lines are a standard method to evaluate the in vivo anti-tumor activity of KRAS G12C inhibitors.[7][8]

-

Cell Lines: NCI-H358 (NSCLC) or MIA PaCa-2 (pancreatic cancer), both harboring the KRAS G12C mutation.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID).

-

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer the test inhibitor orally at various doses and schedules (e.g., once or twice daily).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, calculate the tumor growth inhibition (TGI).

-

Tumors can be harvested for pharmacodynamic analysis (e.g., p-ERK levels).

-

Visualizations

KRAS G12C Signaling Pathway

Caption: The KRAS G12C signaling pathway and the mechanism of covalent inhibition.

Experimental Workflow for Inhibitor Evaluation

Caption: A representative workflow for the discovery and evaluation of novel KRAS G12C inhibitors.

References

- 1. Structure-based design and synthesis of novel highly potent and selective KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel quinazoline-based covalent inhibitors of KRAS G12C with various cysteine-targeting warheads as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

"biochemical characterization of K-Ras(G12C) inhibitor 12"

An In-depth Technical Guide on the Biochemical Characterization of K-Ras(G12C) Inhibitor 12

Introduction

Mutations in the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene are among the most prevalent drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] For decades, KRAS was considered "undruggable" due to the picomolar affinity of the protein for its GTP/GDP ligands and the absence of discernible allosteric binding sites.[3][4] The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), has enabled a breakthrough in targeted therapy. This mutation introduces a reactive cysteine residue that can be covalently targeted by small molecule inhibitors.[1][4]

K-Ras(G12C) inhibitor 12 belongs to a class of electrophilic small molecules designed to irreversibly bind to the mutant cysteine (Cys12) of K-Ras(G12C).[1][5] These inhibitors function as allosteric modulators that trap the K-Ras protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and halting the oncogenic signaling cascade.[4][6] This technical guide provides a detailed overview of the biochemical characterization of this class of inhibitors, using publicly available data for representative and pioneering compounds of this type. It covers the mechanism of action, quantitative biochemical data, detailed experimental protocols, and the signaling pathways involved.

Mechanism of Action

K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[7] This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the exchange of GDP for GTP (activation), and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis (inactivation).[6] The G12C mutation impairs this GTPase activity, causing the protein to accumulate in the active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative pathways.[8][9]

K-Ras(G12C) inhibitors exploit the unique cysteine residue introduced by the mutation. They bind covalently to this Cys12, but only when the protein is in its inactive, GDP-bound conformation.[6] This binding occurs in a previously hidden allosteric pocket located under the effector-binding Switch-II region.[1][4] The covalent modification locks K-Ras(G12C) in the inactive state, preventing GEF-mediated nucleotide exchange and blocking interactions with downstream effectors like RAF kinases.[6][7]

Quantitative Biochemical and Cellular Data

The efficacy of K-Ras(G12C) inhibitors is assessed through various quantitative metrics that describe their binding affinity, reaction kinetics, and cellular activity. As covalent inhibitors, their interaction is a two-step process: a non-covalent binding event (characterized by KI) followed by an irreversible covalent reaction (kinact). The overall efficiency is often expressed as the second-order rate constant kinact/KI.

Table 1: Biochemical Activity of Representative K-Ras(G12C) Inhibitors

| Compound | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| ARS-853 | Biochemical Assay | Potency | 600-fold > Compound 12 | [10] |

| SMART Inhibitor | Structural Analysis | KI | 2.5 µM | [9] |

| Sotorasib (AMG 510) | Stopped-Flow | Kd (Binding) | 36.0 ± 0.7 μM | [11] |

| Adagrasib (MRTX849) | Biochemical Binding | KD | 9.59 nM |[12] |

Table 2: Cellular Potency of Representative K-Ras(G12C) Inhibitors

| Compound | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| ARS-853 | H358 | IC50 (Cellular Engagement) | 1.6 µM | [10] |

| Sotorasib (AMG 510) | Clinical Trial (NSCLC) | Objective Response Rate | 37.1% | [13] |

| Adagrasib (MRTX849) | Clinical Trial (NSCLC) | Objective Response Rate | 42.9% |[13] |

Experimental Protocols

Accurate characterization of these inhibitors requires a suite of specialized biochemical and cell-based assays.

Mass Spectrometry (MS) for Target Engagement

This method directly quantifies the extent and rate of covalent modification of the K-Ras(G12C) protein.

-

Objective: To determine the covalent modification of K-Ras(G12C) by the inhibitor.

-

Methodology:

-

Incubate purified recombinant K-Ras(G12C) protein with the test inhibitor at various concentrations and time points.

-

Quench the reaction and subject the protein to proteolysis (e.g., with trypsin) to generate peptides.

-

Analyze the resulting peptide mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantify the ratio of the modified (inhibitor-bound) peptide containing Cys12 to the unmodified peptide.

-

This ratio provides a direct measure of target engagement and can be used to calculate kinetic parameters.[1][14]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of the initial non-covalent binding interaction (KI) between the inhibitor and the target protein.

-

Objective: To determine the association (kon) and dissociation (koff) rates and the equilibrium dissociation constant (KD) for the non-covalent interaction.

-

Methodology:

-

Immobilize purified K-Ras(G12C) protein on an SPR sensor chip.

-

Flow solutions of the inhibitor at various concentrations over the chip surface.

-

Monitor the change in the refractive index near the sensor surface in real-time, which corresponds to the binding and dissociation of the inhibitor.

-

Fit the resulting sensorgrams to a kinetic binding model to determine kon, koff, and calculate KD (koff/kon).[8]

-

Cellular Western Blot for Downstream Signaling Inhibition

This assay assesses the functional consequence of K-Ras(G12C) inhibition by measuring the phosphorylation status of downstream effectors like ERK.[15]

-

Objective: To determine the inhibitor's potency (IC50) in blocking the K-Ras signaling pathway in a cellular context.

-

Methodology:

-

Culture a K-Ras(G12C) mutant cell line (e.g., NCI-H358).

-

Treat the cells with a serial dilution of the inhibitor for a defined period.

-

Lyse the cells and determine the total protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Quantify the band intensities and calculate the ratio of p-ERK to total ERK. Plot this ratio against the inhibitor concentration to determine the IC50 value.[15]

-

K-Ras Signaling Pathways and Points of Inhibition

K-Ras(G12C) primarily signals through two major downstream pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both are critical for cell proliferation, survival, and differentiation.[6][16] Inhibitor 12, by locking K-Ras(G12C) in an inactive state, prevents the activation of both of these key oncogenic cascades at their origin.

References

- 1. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KRAS G12C Preclinical Assay Platform | ChemPartner [chempartner.com]

- 4. researchgate.net [researchgate.net]

- 5. K-Ras(G12C) inhibitor 12 | Ras inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. K-Ras(G12C) inhibitor 12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

The Allosteric Switch-II Pocket of KRAS G12C: A Technical Guide to Targeted Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of cellular signaling pathways controlling cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The KRAS G12C mutation, in which a glycine residue at codon 12 is replaced by a cysteine, has historically rendered the protein "undruggable." However, the discovery of a transient, druggable allosteric pocket, known as the Switch-II pocket (S-IIP), has revolutionized the therapeutic landscape for KRAS G12C-mutant cancers. This technical guide provides an in-depth overview of the allosteric binding pocket of KRAS G12C, the mechanism of action of covalent inhibitors that target this pocket, and the experimental methodologies used to characterize these interactions.

The KRAS G12C Allosteric Binding Pocket

The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. Covalent inhibitors of KRAS G12C exploit the unique cysteine residue introduced by this mutation. These inhibitors bind to a previously uncharacterized pocket located adjacent to the nucleotide-binding site and beneath the effector-binding Switch-II region.[1] This binding is highly specific to the inactive, GDP-bound conformation of KRAS G12C.

The binding of these inhibitors to the cysteine at position 12 is a two-step process: an initial, reversible non-covalent binding to the Switch-II pocket, followed by an irreversible covalent bond formation with the thiol group of the cysteine residue. This covalent modification locks KRAS G12C in its inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream oncogenic signaling.[2]

Structural studies have been pivotal in elucidating the interactions between inhibitors and the allosteric pocket. X-ray crystal structures of KRAS G12C in complex with inhibitors like sotorasib, adagrasib, and divarasib have revealed key binding interactions and the conformational changes induced upon inhibitor binding.[3][4][5] While all these inhibitors target the same allosteric pocket, they exhibit distinct binding modes, which can influence their potency and selectivity.[4]

Quantitative Analysis of KRAS G12C Inhibitors

The efficacy of KRAS G12C inhibitors is quantified through various biochemical and cell-based assays. Key parameters include binding affinity (KD), the rate of covalent modification (kinact/Ki), and cellular potency (IC50).

| Inhibitor | Target | Assay Type | KD (nM) | kinact/Ki (M-1s-1) | IC50 (nM) | Cell Line | Reference |

| Sotorasib (AMG 510) | KRAS G12C | Biochemical | - | 9,900 | - | - | [6] |

| Cell-based (p-ERK) | - | - | 70 | MIA PaCa-2 | [6] | ||

| Cell-based (Viability) | - | - | 6 | NCI-H358 | [7] | ||

| Cell-based (Viability) | - | - | 9 | MIA PaCa-2 | [7] | ||

| Cell-based (Viability) | - | - | 27 | NCI-H358 | [8] | ||

| Adagrasib (MRTX849) | KRAS G12C | Cell-based (Viability, 2D) | - | - | 10-973 | Panel | [9] |

| Cell-based (Viability, 3D) | - | - | 0.2-1042 | Panel | [9] | ||

| Cell-based (p-ERK) | - | - | Single-digit nM | Panel | [10] | ||

| Divarasib (GDC-6036) | KRAS G12C | Biochemical | - | - | <10 | - | [11] |

| Cell-based (Alkylation) | - | - | 2 | HCC1171 | [12] | ||

| D-1553 | KRAS G12C | Biochemical (GTP Exchange) | - | - | 18 | - | [13] |

| Cell-based (p-ERK) | - | - | Dose-dependent | NCI-H358 | [13] |

Table 1: Quantitative data for selected KRAS G12C inhibitors. This table summarizes key binding affinity and cellular potency values for prominent KRAS G12C inhibitors.

Signaling Pathways and Mechanisms of Inhibition

KRAS G12C constitutively activates downstream signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Covalent inhibitors, by locking KRAS G12C in an inactive state, effectively block these downstream signals.

References

- 1. researchgate.net [researchgate.net]

- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]

- 9. invivochem.com [invivochem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. DIVARASIB (PD166262, ZRBPIAWWRPFDPY-IRXDYDNUSA-N) [probes-drugs.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

The Oncogenic Role of KRAS G12C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the role of the KRAS G12C mutation in oncogenesis. It covers the molecular mechanisms, downstream signaling pathways, and the therapeutic landscape for this critical cancer target. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance our understanding and treatment of KRAS G12C-driven malignancies.

Introduction: The KRAS G12C Mutation in Cancer

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cells, regulating critical signaling pathways involved in cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic alterations in human cancers, found in approximately 19% of all cases.[1] The KRAS G12C mutation, a specific substitution of cysteine for glycine at codon 12, is a significant driver mutation in several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[2][3] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling and uncontrolled cell proliferation.[4]

Molecular Mechanism of KRAS G12C in Oncogenesis

Under normal physiological conditions, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This process is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[1]

The G12C mutation impairs the ability of GAPs to stimulate GTP hydrolysis, trapping KRAS in its active conformation.[5] This leads to the constitutive activation of downstream effector pathways, driving the hallmarks of cancer.

Downstream Signaling Pathways Activated by KRAS G12C

The oncogenic activity of KRAS G12C is mediated through the persistent activation of several key downstream signaling cascades. The primary pathways implicated are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Additionally, the RalGDS-Ral pathway has been shown to be preferentially activated by KRAS G12C.[6][7][8]

RAF-MEK-ERK (MAPK) Pathway

The RAF-MEK-ERK pathway is a central regulator of cell proliferation, differentiation, and survival.[9] Activated KRAS G12C directly binds to and activates RAF kinases (ARAF, BRAF, and CRAF), initiating a phosphorylation cascade that leads to the activation of MEK1/2 and subsequently ERK1/2.[9] Phosphorylated ERK translocates to the nucleus, where it regulates the activity of numerous transcription factors involved in cell cycle progression and proliferation.

PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is crucial for cell growth, survival, and metabolism.[9] Activated KRAS G12C can also engage and activate phosphoinositide 3-kinase (PI3K), leading to the activation of AKT and the subsequent activation of the mammalian target of rapamycin (mTOR).[9] This pathway promotes protein synthesis, cell growth, and inhibits apoptosis. While some studies suggest that KRAS G12C has a lower activating effect on the PI3K-AKT pathway compared to other KRAS mutations like G12D, its contribution to oncogenesis is still significant.[10]

RalGDS-RalA/B Pathway

KRAS G12C has been shown to preferentially activate the Ral guanine nucleotide dissociation stimulator (RalGDS) pathway.[6][7][8] This leads to the activation of the small GTPases RalA and RalB, which are involved in various cellular processes, including vesicle trafficking, cytoskeletal organization, and tumor growth.[7]

Therapeutic Targeting of KRAS G12C

The unique cysteine residue introduced by the G12C mutation provides a specific target for covalent inhibitors. This has led to the development of a new class of drugs that have shown significant clinical activity.

Covalent Inhibitors: Sotorasib and Adagrasib

Sotorasib (AMG 510) and Adagrasib (MRTX849) are two FDA-approved covalent inhibitors that specifically target the KRAS G12C mutant protein.[1] These drugs form an irreversible bond with the cysteine residue at position 12, locking the protein in its inactive GDP-bound state and preventing downstream signaling.[1]

Clinical Efficacy of KRAS G12C Inhibitors

Clinical trials have demonstrated the efficacy of Sotorasib and Adagrasib in patients with KRAS G12C-mutated solid tumors, particularly in NSCLC.

Table 1: Clinical Trial Data for Sotorasib (CodeBreaK 100)

| Endpoint | NSCLC Cohort |

| Objective Response Rate (ORR) | 41%[4][6] |

| Median Progression-Free Survival (PFS) | 6.3 months[4][6] |

| Median Overall Survival (OS) | 12.5 months[6][11] |

| Disease Control Rate (DCR) | 83.7%[11] |

| Median Duration of Response (DOR) | 12.3 months[6][11] |

| 2-Year Overall Survival Rate | 33%[6] |

Table 2: Clinical Trial Data for Adagrasib (KRYSTAL-1)

| Endpoint | NSCLC Cohort |

| Objective Response Rate (ORR) | 43%[5][12][13] |

| Median Progression-Free Survival (PFS) | 6.9 months[2][12] |

| Median Overall Survival (OS) | 14.1 months[2][12] |

| Disease Control Rate (DCR) | 80%[5][12][13] |

| Median Duration of Response (DOR) | 12.4 months[2][12] |

| 2-Year Overall Survival Rate | 31.3%[2] |

Mechanisms of Resistance to KRAS G12C Inhibitors

Despite the initial success of KRAS G12C inhibitors, the emergence of resistance is a significant clinical challenge. Mechanisms of resistance can be broadly categorized as on-target (alterations in the KRAS G12C protein itself) and off-target (activation of bypass signaling pathways).

-

On-target resistance: This includes secondary mutations in the KRAS gene that prevent inhibitor binding or restore GTPase activity.

-

Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS signaling, such as amplification of other receptor tyrosine kinases (RTKs) or mutations in downstream effectors like BRAF or MEK.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the efficacy of KRAS G12C inhibitors.

In Vitro Efficacy Assessment

Objective: To determine the cytotoxic or cytostatic effect of a KRAS G12C inhibitor on cancer cell lines.

Methodology:

-

Cell Seeding: Plate KRAS G12C-mutant and wild-type cell lines in 96-well plates at a predetermined optimal density.

-

Inhibitor Treatment: Treat cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate to allow for the formation of formazan crystals.

-

Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting cell viability against inhibitor concentration.

Objective: To assess the effect of a KRAS G12C inhibitor on downstream signaling pathways.

Methodology:

-

Cell Treatment: Treat KRAS G12C-mutant cells with the inhibitor at various concentrations and time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of a KRAS G12C inhibitor in a more clinically relevant in vivo model.

Methodology:

-

Tumor Implantation: Implant tumor fragments from a patient with a KRAS G12C-mutated cancer subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the KRAS G12C inhibitor or vehicle control according to a predetermined schedule.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare tumor growth between the treatment and control groups to determine the efficacy of the inhibitor.

Conclusion

The KRAS G12C mutation is a key driver of oncogenesis in a significant subset of cancers. The development of specific covalent inhibitors has revolutionized the treatment landscape for these malignancies. However, the emergence of drug resistance highlights the need for a deeper understanding of the underlying biological mechanisms and the development of novel therapeutic strategies, including combination therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of KRAS G12C in cancer and to develop more effective treatments for patients with these tumors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]

- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. esmo.org [esmo.org]

- 5. cancernetwork.com [cancernetwork.com]

- 6. ascopubs.org [ascopubs.org]

- 7. benchchem.com [benchchem.com]

- 8. onclive.com [onclive.com]

- 9. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. amgen.com [amgen.com]

- 12. ilcn.org [ilcn.org]

- 13. aacrjournals.org [aacrjournals.org]

The Impact of KRAS G12C Inhibitor-12 on Downstream Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein and a frequently mutated oncogene in a variety of human cancers. The G12C mutation, which involves the substitution of glycine with cysteine at codon 12, leads to a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival. The development of covalent inhibitors that specifically target the KRAS G12C mutant has marked a significant breakthrough in oncology. These inhibitors bind to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state. This guide provides a detailed examination of the downstream signaling pathways affected by a representative KRAS G12C inhibitor, referred to here as KRAS inhibitor-12, summarizing key quantitative data, experimental methodologies, and the intricate signaling networks involved.

Core Signaling Pathways Modulated by this compound

KRAS, when active and bound to GTP, instigates a cascade of downstream signaling events primarily through two major pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound, by locking KRAS G12C in its inactive state, effectively dampens these pro-survival and proliferative signals.

The RAF-MEK-ERK pathway is a central signaling cascade that regulates cell cycle progression and proliferation.[1] KRAS-GTP activates RAF kinases, which in turn phosphorylate and activate MEK, leading to the activation of ERK.[1] Activated ERK translocates to the nucleus to regulate gene expression. This compound's primary mechanism involves the suppression of this pathway.

Concurrently, KRAS-GTP can also activate the PI3K-AKT-mTOR pathway, which is crucial for cell growth, metabolism, and survival.[1] While the link between KRAS and PI3K is well-established, the sensitivity of this pathway to KRAS G12C inhibition can vary.

Below is a diagram illustrating the canonical KRAS signaling pathways and the point of intervention for this compound.

Quantitative Analysis of Inhibitor Activity

The efficacy of this compound can be quantified through various in vitro and cellular assays. The following tables summarize key metrics for a representative KRAS G12C inhibitor.

| Assay Type | Metric | Value | Cell Line(s) / Conditions | Reference |

| Biochemical Assays | ||||

| KRAS G12C/SOS1 Binding Assay | IC50 | 0.21 µM | Cell-free | [2] |

| Cellular Assays | ||||

| Cell Proliferation Inhibition | IC50 | Varies | KRAS G12C mutant cells | [2] |

| p-ERK Inhibition | IC50 | Varies | KRAS G12C mutant cells |

Note: IC50 values for cellular assays are highly dependent on the specific cell line and experimental conditions.

Mechanisms of Resistance and Pathway Reactivation

Despite the initial efficacy of KRAS G12C inhibitors, tumors can develop resistance through various mechanisms. A primary mode of resistance is the reactivation of the MAPK pathway or parallel signaling cascades.[3] This can occur through several mechanisms:

-

Feedback Reactivation of Wild-Type RAS: Inhibition of KRAS G12C can lead to a feedback loop that activates upstream receptor tyrosine kinases (RTKs), resulting in the activation of wild-type RAS isoforms (HRAS and NRAS).[4] This bypasses the need for KRAS G12C to drive downstream signaling.[4]

-

Activation of Parallel Pathways: Cancer cells can upregulate other signaling pathways to compensate for the inhibition of KRAS signaling. For instance, activation of the FGFR1 and AXL signaling pathways has been observed in lung cancer cell lines with acquired resistance to KRAS G12C inhibitors.[5]

-

Secondary Mutations in KRAS: Although less common, mutations in the KRAS G12C protein itself can arise that prevent the inhibitor from binding effectively.[6]

The diagram below illustrates the logical flow of adaptive resistance to this compound.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing the effects of this compound. Below are methodologies for key assays.

Protocol 1: KRAS G12C/SOS1 Biochemical Binding Assay

Objective: To determine the potency of this compound in disrupting the interaction between KRAS G12C and its guanine nucleotide exchange factor, SOS1.

Methodology: This assay measures the ability of an inhibitor to block the SOS1-catalyzed nucleotide exchange on KRAS G12C.[2] A common method is a fluorescence-based assay using a fluorescently labeled GTP analog.

Procedure:

-

Recombinant KRAS G12C protein is pre-incubated with GDP.

-

A dilution series of this compound is added to the KRAS G12C-GDP complex.

-

The nucleotide exchange reaction is initiated by the addition of recombinant SOS1 and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).

-

The reaction is incubated at room temperature, and the increase in fluorescence, corresponding to the binding of the fluorescent GTP to KRAS, is measured over time using a plate reader.

-

The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by non-linear regression.

Protocol 2: Cellular Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines harboring the KRAS G12C mutation.

Methodology: A variety of methods can be used to measure cell viability and proliferation, such as the MTS or CellTiter-Glo® assays.

Procedure:

-

KRAS G12C mutant cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

The plates are incubated for a period of 72 to 120 hours.

-

A viability reagent (e.g., MTS or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

-

The absorbance or luminescence is measured using a plate reader.

-

The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve.

Protocol 3: Intact Protein Mass Spectrometry for Target Engagement

Objective: To confirm the covalent binding of this compound to the KRAS G12C protein.[7]

Methodology: This technique measures the mass of the intact protein to detect the mass shift caused by the covalent adduction of the inhibitor.

Procedure:

-

Purified recombinant KRAS G12C protein is incubated with this compound at various molar ratios (e.g., 1:1, 1:5) or a vehicle control.[7]

-

The reaction is incubated at room temperature or 37°C for a defined period (e.g., 1-4 hours).[7]

-

The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) capable of intact protein analysis.[7]

-

The raw data is processed using deconvolution software to obtain the uncharged mass of the protein species.[7]

-

A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.[7]

The workflow for this experiment is depicted below.

Conclusion

This compound and other compounds in its class represent a significant advancement in targeted cancer therapy. A thorough understanding of their impact on downstream signaling pathways, including the primary RAF-MEK-ERK and PI3K-AKT cascades, is crucial for their effective clinical development. Furthermore, elucidating the mechanisms of resistance, such as the reactivation of wild-type RAS and parallel pathways, will be key to designing rational combination therapies to overcome these challenges and improve patient outcomes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these promising therapeutic agents.

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Introduction: Targeting the "Undruggable" Oncogene

An In-depth Technical Guide to Covalent vs. Non-covalent KRAS G12C Inhibitors

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology. As a small GTPase, KRAS functions as a critical molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate key cellular processes like proliferation, differentiation, and survival.[1] Activating mutations, which occur in approximately 30% of all human cancers, lock KRAS in its active conformation, leading to constitutive downstream signaling and uncontrolled cell growth.[2]

The KRAS G12C mutation, where glycine is substituted by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][3] This specific mutation introduces a reactive cysteine residue, which provided a unique foothold for the development of targeted covalent inhibitors, heralding a new era in precision medicine.[3] These first-generation drugs, along with emerging non-covalent strategies, have transformed the therapeutic landscape. This guide provides a detailed technical comparison of covalent and non-covalent KRAS G12C inhibitors, covering their mechanisms of action, comparative efficacy, resistance pathways, and the key experimental protocols used for their characterization.

Mechanism of Action: Seizing the Switch

The fundamental difference between covalent and non-covalent inhibitors lies in how they engage the KRAS G12C protein. Covalent inhibitors form a permanent, irreversible bond, while non-covalent inhibitors bind reversibly, relying on high-affinity interactions.

Covalent Inhibitors: Trapping the Inactive State

Covalent KRAS G12C inhibitors are designed to specifically and irreversibly bind to the mutant cysteine-12 residue.[4] This interaction is highly selective as the inhibitor targets a cryptic "switch-II pocket" that is accessible only when KRAS G12C is in its inactive, GDP-bound state.[4][5] By forming a permanent covalent bond, these drugs lock the oncoprotein in this "off" conformation, which prevents its reactivation by guanine nucleotide exchange factors (GEFs) like SOS1 and blocks its ability to engage with downstream effector proteins such as RAF kinases.[4][6] The efficacy of these inhibitors is therefore dependent on the intrinsic GTPase activity of KRAS G12C, which allows it to cycle back to the druggable GDP-bound state.[4]

Non-Covalent Inhibitors: A Reversible Approach

Non-covalent inhibitors represent a more diverse and evolving class of molecules. They do not form a permanent bond and instead rely on optimized, high-affinity molecular interactions to exert their effect. Their mechanisms can be broadly categorized:

-

Switch-II Pocket (S-IIP) Inhibitors: Some non-covalent inhibitors, like MRTX1133 (a G12D inhibitor whose mechanism is informative), are designed with such high affinity for the switch-II pocket that a covalent bond is not required for potent inhibition.[7] These molecules can often bind to both the GDP- and GTP-bound states of the KRAS protein.[7][8]

-

Switch I/II Pocket Inhibitors: A distinct class of pan-RAS inhibitors, such as BI-2852, binds to a different pocket located between the switch I and switch II regions.[9][10] This binding site is present in both active and inactive KRAS, and by occupying it, the inhibitor sterically hinders the interaction with GEFs, GAPs, and downstream effectors.[9][10]

-

RAS(ON) State Inhibitors: A novel strategy involves targeting the active, GTP-bound "ON" state of KRAS. Inhibitors like RMC-6236 function as molecular glues, forming a tri-complex with the active KRAS protein and a chaperone protein, cyclophilin A (CypA).[11][12] This tri-complex physically blocks RAS from engaging its effectors, thereby shutting down downstream signaling.[11][13]

Caption: KRAS signaling pathway and points of inhibitor action.

Comparative Efficacy and Binding Affinity

The distinct mechanisms of covalent and non-covalent inhibitors translate to different preclinical and clinical profiles. Covalent inhibitors have advanced further in clinical development, providing a wealth of efficacy data.

Preclinical Data Summary

Preclinical evaluation using biochemical and cell-based assays is critical for characterizing inhibitor potency and selectivity. Divarasib, a covalent inhibitor, has demonstrated high potency, being 5 to 20 times more potent and up to 50 times more selective in vitro than sotorasib and adagrasib.[14][15] Non-covalent inhibitors like MRTX1133 (targeting G12D) have shown picomolar binding affinity for GDP-loaded KRAS.[2]

Table 1: Comparative Preclinical Activity of KRAS Inhibitors

| Inhibitor (Class) | Target | Assay Type | Potency Metric | Value | Reference |

|---|---|---|---|---|---|

| Sotorasib (Covalent) | KRAS G12C | Cell Viability (MIA PaCa-2) | IC50 | ~0.005 µM | [16] |

| Adagrasib (Covalent) | KRAS G12C | Cell Viability | - | Potent activity in preclinical models | [17] |

| Divarasib (Covalent) | KRAS G12C | Cell Viability | IC50 | Sub-nanomolar range | [18] |

| MRTX1133 (Non-covalent) | KRAS G12D | Biochemical Binding (GDP-KRAS) | KD | ~0.2 pM | [2] |

| MRTX1133 (Non-covalent) | KRAS G12D | Cell Viability | Median IC50 | ~5 nM | [2] |

| BI-2852 (Non-covalent) | pan-KRAS | Biochemical Binding (GTP-KRAS G12D) | KD | 740 nM | [19][20] |

| BI-2852 (Non-covalent) | pan-KRAS | SOS1 Interaction | IC50 | 490 nM | [19][20] |

| RMC-6236 (Non-covalent) | pan-RAS(ON) | Cell Viability (KRAS G12X) | - | Potent anticancer activity |[11][12] |

Note: Direct comparison is challenging due to different assays, cell lines, and target mutations (G12C vs. G12D/pan-RAS).

Clinical Efficacy of Covalent Inhibitors

Sotorasib and adagrasib are FDA-approved covalent inhibitors that have demonstrated meaningful clinical activity in patients with previously treated KRAS G12C-mutated NSCLC. Divarasib and JDQ443 are also showing promising results in clinical trials.

Table 2: Summary of Clinical Efficacy for Covalent KRAS G12C Inhibitors in NSCLC

| Inhibitor | Trial | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

|---|---|---|---|---|---|---|

| Sotorasib | CodeBreaK 100 (Ph 2) | 126 | 37.1% (updated to 40.7%) | 6.8 months | 12.5 months | [3][21] |

| Sotorasib | CodeBreaK 200 (Ph 3) | 171 | 28.1% | 5.6 months | - | |

| Adagrasib | KRYSTAL-1 (Ph 1/2) | 132 | 43.0% | 6.9 months | 14.1 months | [16] |

| Divarasib | Phase 1 | 60 | 53.4% | 13.1 months | - | [22][23] |

| JDQ443 | KontRASt-01 (Ph 1b) | 7 (at 200mg BID) | 57% | - | - |[20] |

Mechanisms of Resistance

Despite initial responses, acquired resistance to KRAS G12C inhibitors is common. Resistance mechanisms are diverse and can be broadly classified as "on-target" (involving the KRAS gene itself) or "off-target" (bypassing the need for KRAS signaling).

-

On-Target Resistance: This includes secondary mutations in the KRAS gene that prevent inhibitor binding. Alterations have been observed at the covalent binding site (C12), the switch-II pocket (e.g., R68S, H95D/R, Y96C), or other sites that reactivate the protein (e.g., G13D, Q61H).[24] High-level amplification of the KRAS G12C allele is another on-target mechanism.[24]

-

Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the inhibited KRAS G12C. Common mechanisms include:

-

Bypass Pathway Activation: Amplification of receptor tyrosine kinases (RTKs) like MET or EGFR, or activating mutations in downstream pathway components such as NRAS, BRAF, and MAP2K1 (MEK1).[24]

-

Oncogenic Fusions: Gene fusions involving ALK, RET, BRAF, and FGFR can also drive resistance.[24]

-

Histologic Transformation: In some NSCLC patients, the tumor can transform from an adenocarcinoma to a squamous cell carcinoma, a phenotype less dependent on the original oncogenic driver.[24]

-

-

Resistance to Non-covalent Inhibitors: While clinical data is still emerging, resistance to pan-RAS(ON) inhibitors like RMC-6236 has been linked to mechanisms such as MYC amplification.[25]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BI-2852 | Ras inhibitor | Mechanism | Concentration [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. onclive.com [onclive.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. esmo.org [esmo.org]

- 16. benchchem.com [benchchem.com]

- 17. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BI-2852 | KRAS inhibitor | Probechem Biochemicals [probechem.com]

- 20. opnme.com [opnme.com]

- 21. researchgate.net [researchgate.net]

- 22. frederick.cancer.gov [frederick.cancer.gov]

- 23. reactionbiology.com [reactionbiology.com]

- 24. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]

- 25. Breakthrough in RAS targeting with pan-RAS(ON) inhibitors RMC-7977 and RMC-6236 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Novel KRAS G12C Targeted Therapies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the preclinical evaluation of new targeted therapies for KRAS G12C-mutant cancers. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The KRAS G12C Challenge and Therapeutic Opportunity

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] For decades, KRAS was considered "undruggable" due to the smooth surface of the protein, which lacks deep pockets for small molecules to bind.[3] The discovery of a novel binding pocket in the switch-II region of the KRAS G12C mutant protein has led to the development of a new class of covalent inhibitors that specifically target the cysteine residue at position 12.[4] These inhibitors, such as the FDA-approved sotorasib (AMG-510) and adagrasib (MRTX-849), lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1][5]

The preclinical evaluation of these and next-generation KRAS G12C inhibitors is critical for understanding their potency, selectivity, mechanism of action, and potential for clinical success. This guide outlines the key in vitro and in vivo models and assays used in this process.

The KRAS G12C Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in cellular signaling.[5] In its active, GTP-bound state, KRAS activates multiple downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial drivers of cell proliferation, survival, and differentiation.[6][7] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and uncontrolled tumor growth.[6] KRAS G12C inhibitors covalently bind to the mutant cysteine, trapping the protein in its inactive GDP-bound conformation and blocking downstream signaling.[5][6]

Preclinical Evaluation Workflow

A typical preclinical workflow for evaluating a novel KRAS G12C inhibitor involves a tiered approach, starting with biochemical and in vitro cellular assays, followed by in vivo efficacy and pharmacodynamic studies in various animal models.

Quantitative Data Summary

The following tables summarize key quantitative data for representative KRAS G12C inhibitors from preclinical studies.

Table 1: In Vitro Activity of Selected KRAS G12C Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Sotorasib (AMG-510) | H358 | NSCLC | 6 | [8] |

| Adagrasib (MRTX-849) | MIA PaCa-2 | Pancreatic | Not specified | [9] |

| ARS-1620 | H2122 | NSCLC | Not specified | [10] |

| JDQ443 | NCI-H358 | NSCLC | 0.4 | [11] |

| Compound A | H358 | NSCLC | 6 | [8] |

| Compound A | MIA PaCa-2 | Pancreatic | 4 | [8] |

Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models

| Inhibitor | Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) (%) | Reference |

| Sotorasib (AMG-510) | MIA PaCa-2 Xenograft | Pancreatic | Not specified | Not specified | [9] |

| Adagrasib (MRTX-849) | NCI-H358 Xenograft | NSCLC | Not specified | Not specified | [9] |

| ARS-1620 | H2122 Xenograft | NSCLC | 200 mg/kg, daily | Significant tumor growth delay | [10][12] |

| GDC-6036 | MIA PaCa-2 Xenograft | Pancreatic | Dose-dependent | Complete tumor growth inhibition | [13] |

| Compound A | MiaPaCa2 Xenograft | Pancreatic | 30 mg/kg | Significant tumor growth inhibition | [14] |

Detailed Experimental Protocols

In Vitro Assays

5.1.1. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a KRAS G12C inhibitor on the proliferation and survival of cancer cells.

-

Cell Seeding: Seed KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type (e.g., A549) cells in 96-well plates at a density of 2,000-5,000 cells per well.[15] Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor or vehicle control (e.g., DMSO).[15]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[15]

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, to each well according to the manufacturer's protocol.[15]

-

Data Acquisition: Measure luminescence using a plate reader.[15]

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the results as a dose-response curve to determine the IC50 value.

5.1.2. Western Blot for Downstream Signaling (p-ERK)

This assay is used to assess the inhibition of the MAPK signaling pathway by measuring the phosphorylation of ERK.[16]

-

Cell Treatment: Plate KRAS G12C mutant cells (e.g., NCI-H358) and treat with the inhibitor at various concentrations and time points (e.g., 1-4 hours).[17][18]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[17]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) mixed with Laemmli sample buffer onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 to 1:2000 dilution) overnight at 4°C with gentle agitation.[17]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[17]

-

Detection: Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.[17]

-